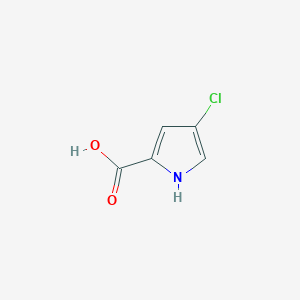

4-chloro-1H-pyrrole-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTWVAYGATYZPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427873 | |

| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-03-8 | |

| Record name | 4-Chloro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27746-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid: Navigating the Challenges of Regioselective Chlorination

Abstract

4-chloro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous compounds with significant biological activities.[1][2] Its synthesis, however, presents a notable challenge in controlling the regioselectivity of the chlorination step. This technical guide provides an in-depth analysis of the synthetic strategies for this compound, with a focus on the mechanistic principles that govern the reaction's outcome. We will explore the common pitfalls, such as the formation of undesired isomers, and present field-proven insights into optimizing the reaction conditions to favor the desired 4-chloro product. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical approach to the synthesis of this important molecule.

Introduction: The Significance of the 4-chloropyrrole Scaffold

The pyrrole ring is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The introduction of a halogen atom, particularly chlorine, onto the pyrrole core can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 4-chloro-1H-pyrrole-2-carboxamide moiety, in particular, is a crucial fragment in natural and synthetic antibacterial agents, where it plays a key role in binding to the active site of bacterial topoisomerases.[3] The targeted synthesis of this compound is therefore a critical step in the development of new therapeutics.

The Challenge of Regioselectivity in Pyrrole Chlorination

The direct electrophilic chlorination of the pyrrole ring is complicated by the high electron density of the heterocycle, which makes it susceptible to over-reaction and polymerization.[4] Furthermore, the inherent reactivity of the pyrrole ring dictates the position of electrophilic attack. The C-2 and C-5 positions are the most nucleophilic and are better able to stabilize the positive charge in the reaction intermediate through resonance.[5] This inherent reactivity profile is a major hurdle in the synthesis of the 4-chloro isomer, as chlorination of an unsubstituted pyrrole or a pyrrole-2-carboxylic acid derivative is likely to occur at the C-5 position, or lead to di-chlorination at the 4 and 5 positions.

Synthetic Strategy: Direct Chlorination of a Pyrrole-2-carboxylate Precursor

A common and practical approach to the synthesis of this compound involves the direct chlorination of a more stable precursor, such as an ethyl or methyl ester of 1H-pyrrole-2-carboxylic acid, followed by hydrolysis of the ester to the desired carboxylic acid. N-Chlorosuccinimide (NCS) is a widely used and versatile reagent for this purpose, as it provides a source of electrophilic chlorine under relatively mild conditions.[6][7][8]

Mechanistic Considerations

The electrophilic chlorination of a pyrrole-2-carboxylate with NCS proceeds via the attack of the electron-rich pyrrole ring on the electrophilic chlorine atom of NCS. The regiochemical outcome of this reaction is a delicate balance of electronic and steric effects. While the C-5 position is electronically favored for electrophilic attack, the presence of the bulky ester group at the C-2 position can sterically hinder attack at the adjacent C-3 and C-5 positions to some extent, potentially favoring substitution at the C-4 position. However, in practice, a mixture of isomers is often obtained, necessitating careful optimization of the reaction conditions and a robust purification strategy.

A study on the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS at 0°C highlighted the challenge of separating the resulting product mixture, which underscores the difficulty in achieving high regioselectivity.[3]

Experimental Protocol: A Proposed Synthesis

The following protocol is a representative, non-optimized procedure for the synthesis of this compound, based on established methodologies for the chlorination of similar pyrrole derivatives. Researchers should consider this a starting point for optimization.

Part A: Synthesis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The reaction is often exothermic.

-

Allow the reaction to stir at 0°C for a designated time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Partition the mixture between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to separate the desired 4-chloro isomer from other chlorinated and unreacted starting material.

Part B: Hydrolysis to this compound

Materials:

-

Ethyl 4-chloro-1H-pyrrole-2-carboxylate

-

Ethanol

-

10 M Sodium hydroxide solution

-

Hydrochloric acid (concentrated and 2 M)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in ethanol.

-

Add a 10 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (e.g., 90°C) and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.[3]

-

Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and cool to 0°C.

-

Carefully acidify the solution with concentrated hydrochloric acid, followed by 2 M hydrochloric acid, to a pH of approximately 3-4, inducing precipitation of the carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation and Characterization

The following table summarizes the key characteristics of the target compound.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₅H₄ClNO₂ | 145.54 g/mol | 27746-03-8 |

Characterization Data:

-

¹H NMR: To confirm the substitution pattern on the pyrrole ring.

-

¹³C NMR: To identify the number and chemical environment of the carbon atoms.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point: As a measure of purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of this compound.

Causality and Optimization: A Scientist's Perspective

The successful synthesis of this compound hinges on meticulous control over the chlorination step. The following are key considerations for optimizing the regioselectivity:

-

Chlorinating Agent: While NCS is a common choice, other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) could be explored. However, these are often more reactive and may lead to a higher degree of over-chlorination.

-

Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates. Less polar solvents may favor the desired 4-chloro isomer by modulating the solubility of the different transition states.

-

Temperature: Conducting the reaction at low temperatures (e.g., 0°C or below) is crucial to control the exothermicity and minimize side reactions.

-

Protecting Groups: The use of a protecting group on the pyrrole nitrogen could alter the electronic distribution in the ring and potentially influence the regioselectivity of the chlorination. However, this would add extra steps to the synthesis (protection and deprotection).

Conclusion

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. A thorough understanding of the principles of electrophilic aromatic substitution in pyrroles, coupled with careful control of reaction conditions, is paramount to success. The protocol and insights provided in this guide offer a solid foundation for researchers to develop a robust and reproducible synthesis of this valuable building block, thereby facilitating the discovery of new and improved therapeutic agents.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 7. nbinno.com [nbinno.com]

- 8. Applications of N-Chlorosuccinimide in Organic Synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 4-chloro-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and reactivity to facilitate its application in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Halogenated Pyrroles

Pyrrole-containing structures are foundational scaffolds in a vast array of natural products and pharmaceuticals.[1][2] The introduction of halogen atoms onto the pyrrole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This compound, in particular, serves as a valuable building block for constructing more complex molecules, including potent enzyme inhibitors and antibacterial agents.[3] Its unique electronic and steric properties make it a versatile synthon for creating diverse chemical libraries for high-throughput screening.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle bearing both a chloro and a carboxylic acid substituent. The presence of the electron-withdrawing chlorine atom and carboxylic acid group significantly influences the electron density distribution within the pyrrole ring, impacting its reactivity.

| Property | Value | Source |

| CAS Number | 27746-03-8 | [4] |

| Molecular Formula | C₅H₄ClNO₂ | [4] |

| Molecular Weight | 145.54 g/mol | [4] |

| Predicted pKa | Data not available for the title compound. For comparison, the pKa of the parent compound, Pyrrole-2-carboxylic acid, is approximately 4.45 at 20°C.[5] | N/A |

| Melting Point | Data not available for the title compound. For comparison, the melting point of Pyrrole-2-carboxylic acid is 204-208 °C (decomposes).[5] | N/A |

| Solubility | Data not available for the title compound. Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Pyrrole-2-carboxylic acid is soluble in methanol.[5] | N/A |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | N/A |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the two protons on the pyrrole ring and the acidic proton of the carboxylic acid. The N-H proton signal may also be observable. For comparison, the ¹H NMR spectrum of the parent pyrrole-2-carboxylic acid in DMSO-d₆ shows signals at approximately 12.2 ppm (COOH), 11.72 ppm (NH), 6.97 ppm, 6.75 ppm, and 6.15 ppm (pyrrole ring protons).[6] The electron-withdrawing effect of the chlorine atom at the 4-position in the title compound would be expected to shift the signals of the adjacent ring protons downfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrrole ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 160-175 ppm. The chemical shifts of the pyrrole ring carbons will be influenced by the chloro and carboxyl substituents. For reference, the ¹³C NMR chemical shifts for pyrrole itself are approximately 118.4 ppm (C2, C5) and 108.2 ppm (C3, C4).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |

| N-H stretch (Pyrrole) | 3500 - 3300 | May be a sharp or broad peak. |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | A strong, sharp absorption. |

| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands are expected. |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | |

| C-Cl stretch | 850 - 550 |

Mass Spectrometry

The mass spectrum (electron ionization) of the parent pyrrole-2-carboxylic acid shows a prominent molecular ion peak.[7] For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would likely involve the loss of CO₂ from the carboxylic acid group.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of related halogenated pyrrole carboxylic acids and serves as a starting point for the synthesis of the title compound.[3]

Step 1: Synthesis of Ethyl pyrrole-2-carboxylate

A well-established procedure for this esterification can be found in Organic Syntheses.[8]

Step 2: Chlorination of Ethyl pyrrole-2-carboxylate

-

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich aromatic systems like pyrroles. The reaction is typically carried out in a polar aprotic solvent.

-

Procedure:

-

Dissolve Ethyl pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 4-chloro-1H-pyrrole-2-carboxylate.

-

Step 3: Hydrolysis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate

-

Rationale: Saponification of the ester using a strong base, followed by acidification, will yield the desired carboxylic acid.

-

Procedure:

-

Dissolve Ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and cool in an ice bath.

-

Carefully acidify the solution with a mineral acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield this compound.

-

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro substituent, and the versatile carboxylic acid functionality.

Reactivity of the Pyrrole Ring

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the 2- and 5-positions.[9] In this compound, the 2-position is occupied. The presence of the electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack, while the chloro group also has a deactivating inductive effect but can direct incoming electrophiles through its lone pairs. Further electrophilic substitution, if it occurs, is likely to be directed to the 5-position.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of transformations, making this compound a versatile building block.[10]

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst will form the corresponding ester.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine is a standard method for forming amides.[11] Direct coupling with an amine using a peptide coupling reagent (e.g., DCC, HATU) is also a viable route.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for various therapeutic applications:

-

Antibacterial Agents: Halogenated pyrrole-2-carboxamides are integral components of natural and synthetic antibacterial compounds that are crucial for binding to the active site of bacterial topoisomerases.[3]

-

Enzyme Inhibitors: The pyrrole scaffold can be elaborated to target a range of enzymes. For instance, related pyrrolopyridine carboxylic acids have been used to prepare JAK family inhibitors.[12]

-

Antitubercular Agents: Pyrrole-2-carboxamide derivatives have been designed and evaluated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for treating drug-resistant tuberculosis.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical applications. Its synthesis, while not extensively documented for this specific compound, can be reasonably achieved through established methods for analogous structures. A thorough understanding of its reactivity, particularly the interplay between the pyrrole ring and the carboxylic acid functionality, allows for its strategic incorporation into complex molecular architectures. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly expand.

References

- 1. Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 6. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 7. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-CHLORO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | 877964-38-0 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic acid (CAS No. 27746-03-8)

This guide provides a comprehensive technical overview of 4-chloro-1H-pyrrole-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and significant applications, with a focus on providing practical, field-proven insights.

Core Identification and Physicochemical Profile

CAS Number: 27746-03-8[1]

This compound is a substituted pyrrole derivative. The presence of both a chloro and a carboxylic acid group on the pyrrole ring imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₂ | [1] |

| Molecular Weight | 145.54 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | General observation |

| Melting Point | Not consistently reported, decomposition may occur | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, DMF, and DMSO.[2] | [2] |

| pKa | Estimated to be around 2-3 for the carboxylic acid | General chemical knowledge |

Synthesis and Purification

The synthesis of this compound typically involves the direct chlorination of a pyrrole-2-carboxylic acid precursor. The choice of chlorinating agent and reaction conditions is critical to achieve regioselectivity and avoid over-chlorination or degradation of the pyrrole ring.

Synthetic Workflow Overview

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of Pyrrole-2-carboxylic Acid

This protocol is a synthesized methodology based on established procedures for the chlorination of pyrrole derivatives.[3]

Materials:

-

Pyrrole-2-carboxylic acid

-

Sulfuryl chloride (SO₂Cl₂) or N-Chloroscinimide (NCS)

-

Anhydrous dichloromethane (DCM) or acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

-

Chlorination: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes. Maintain the temperature at 0°C during the addition. Alternatively, N-chlorosuccinimide can be used as the chlorinating agent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial to ensure its purity and structural integrity for subsequent applications.

Analytical Techniques

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyrrole ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet. The carboxylic acid proton will also be a broad singlet, and its chemical shift will be concentration-dependent. |

| ¹³C NMR | Signals corresponding to the five carbons of the pyrrole ring and the carboxylic acid carbon will be observed. The carbon attached to the chlorine atom will be significantly downfield. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound will be observed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum. |

| High-Performance Liquid Chromatography (HPLC) | A single sharp peak should be observed under appropriate chromatographic conditions, indicating the purity of the compound. |

Illustrative Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Chemical Reactivity and Handling

The reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring, the electron-withdrawing carboxylic acid group, and the chloro substituent.

-

Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing carboxylic acid group deactivates the ring to some extent. Electrophilic substitution, if it occurs, is likely to be directed to the C5 position.[4]

-

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo typical reactions such as esterification and amidation.[5][6] Activation of the carboxylic acid (e.g., to an acid chloride or an active ester) is often necessary to facilitate these transformations.

-

Reactions at the Chloro Group: The chloro substituent is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with specific catalysts, it may be displaced.

-

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its versatile functionality.

-

Antibacterial Agents: The pyrrole-2-carboxylic acid scaffold is a key component in a number of antibacterial compounds. The chloro substituent can modulate the electronic properties and lipophilicity of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.[7]

-

Anticancer Agents: Pyrrole derivatives have shown promise as anticancer agents by targeting various cellular pathways. This compound can serve as a starting material for the synthesis of more complex molecules with potential antiproliferative activity.[8][9]

-

Enzyme Inhibitors: The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, for example, targeting kinases or proteases.

-

Intermediate in Complex Molecule Synthesis: Its bifunctional nature allows for sequential or orthogonal modifications at the carboxylic acid and the pyrrole ring, making it a useful intermediate in the synthesis of complex natural products and other biologically active molecules.

Logical Flow of Application in Drug Discovery

References

- 1. scbt.com [scbt.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 4-chloro-1H-pyrrole-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the known and inferred biological activities of 4-chloro-1H-pyrrole-2-carboxylic acid. While direct studies on this specific molecule are limited, its structural features—the pyrrole-2-carboxylic acid scaffold and a C4-chloro substituent—place it within a class of compounds with significant pharmacological potential. By examining structurally related analogs and the parent compound, this guide infers a strong likelihood of antimicrobial and enzyme-inhibitory activities. We delve into the mechanistic basis for these potential activities, focusing on validated targets such as bacterial DNA gyrase and proline racemase. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to systematically evaluate the compound's antimicrobial and cytotoxic properties, complete with data interpretation guidelines and workflow visualizations to facilitate laboratory implementation.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with diverse biological targets.[3] Derivatives of the pyrrole scaffold have demonstrated a wide spectrum of pharmacological uses, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[2][3][4]

The subject of this guide, this compound, combines this privileged scaffold with two key features:

-

A Carboxylic Acid Group at C2: This functional group can act as a hydrogen bond donor/acceptor or a metal chelator, often anchoring the molecule within the active site of an enzyme. The parent compound, pyrrole-2-carboxylic acid, is a known competitive inhibitor of proline racemase, an enzyme crucial for certain pathogens.[5][6]

-

A Chlorine Atom at C4: Halogenation, particularly chlorination, is a cornerstone of modern medicinal chemistry used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can enhance membrane permeability, increase binding affinity through halogen bonding, and block metabolic degradation, often leading to a significant potentiation of biological activity.[2][7] Indeed, chlorinated pyrrole-containing natural products like streptopyrroles exhibit potent antibacterial activity.[8]

Given this structural context, this compound is a compelling candidate for biological screening, with a high probability of exhibiting targeted antimicrobial and enzyme-inhibitory effects.

Inferred Biological Activity Profile & Key Molecular Targets

Based on extensive analysis of analogous compounds, the biological activity of this compound can be logically inferred to fall into several key areas.

Antimicrobial and Antitubercular Activity

The presence of a chloro-substituted pyrrole ring is strongly correlated with potent antimicrobial effects.

-

Mechanism 1: DNA Gyrase Inhibition: One of the most validated targets for antibacterial agents is DNA gyrase (a type II topoisomerase), an enzyme essential for bacterial DNA replication. A notable pyrrole derivative, 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid, was identified as a powerful DNA gyrase inhibitor with a 50% inhibitory concentration (IC₅₀) value of less than 5 nM.[2] This highlights that the halogenated pyrrole-2-carbonyl moiety is a key pharmacophore for targeting this enzyme.

-

Mechanism 2: MmpL3 Inhibition: In the fight against tuberculosis, the Mycobacterial Membrane Protein Large 3 (MmpL3) is a critical and promising target involved in transporting mycolic acids for cell wall formation. Structure-activity relationship studies of pyrrole-2-carboxamide derivatives revealed that compounds with chloro-phenyl substitutions on the pyrrole ring exhibit potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values below 0.016 µg/mL.[9] This suggests the 4-chloro-pyrrole scaffold is highly compatible with the MmpL3 binding pocket.

-

General Antibacterial Effects: Natural products such as streptopyrroles, which are chlorinated pyrrole alkaloids, show significant antibacterial efficacy, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values reported in the low micromolar range (0.7 to 2.9 µM).[7][8]

The diagram below illustrates the central role of DNA gyrase in bacterial replication and its inhibition, a likely mechanism of action for chlorinated pyrrole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioaustralis.com [bioaustralis.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Mechanisms of Action of 4-chloro-1H-pyrrole-2-carboxylic acid

Executive Summary

4-chloro-1H-pyrrole-2-carboxylic acid is a halogenated derivative of the pyrrole-2-carboxylic acid (PCA) scaffold, a core structural motif found in numerous natural products and pharmacologically active compounds.[1] While the precise mechanism of action for this specific chloro-derivative has not been exhaustively elucidated in dedicated studies, its structural features allow for potent, mechanistically-driven hypotheses based on the well-documented activities of its parent compound and related pyrrole derivatives. This guide synthesizes current knowledge to explore the most probable biological targets and signaling pathways. We will delve into the putative roles of this compound as an inhibitor of essential microbial enzymes, drawing direct parallels to validated mechanisms for closely related molecules in the fields of antibacterial, antitubercular, and antiparasitic drug discovery. The primary focus will be on its potential as an inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3) and proline racemase, supported by experimental frameworks to validate these hypotheses.

The Pyrrole-2-Carboxylic Acid Scaffold: A Privileged Structure in Bioactive Compounds

The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental building block in a vast array of biologically active molecules, from natural products to synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The parent compound, pyrrole-2-carboxylic acid, is a known metabolite of Streptomyces species and has demonstrated activities such as antiparasitic action against Trypanosomes and antifungal effects against Phytophthora.[3][4]

The introduction of a halogen, such as chlorine, at the C4 position of the pyrrole ring is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. Halogenation can influence binding affinity to target proteins through halogen bonding and by altering the electronic properties of the molecule.[2] Therefore, this compound is primed for potent biological activity, likely through the inhibition of specific enzymatic targets.

Postulated Mechanism I: Inhibition of Microbial Cell Wall Synthesis via MmpL3

A highly compelling putative mechanism for halogenated pyrrole derivatives is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3). This transporter is essential for the viability of Mycobacterium tuberculosis, making it a prime target for novel anti-TB drugs.

The Critical Role of MmpL3 in Mycobacteria

MmpL3 is a transmembrane protein responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasmic space.[5] Mycolic acids are the defining lipid component of the mycobacterial outer membrane, which is crucial for the bacterium's structural integrity and defense against host immune responses and antibiotics. Inhibition of MmpL3 effectively halts the construction of this protective layer, leading to bacterial death.

Pyrrole-2-Carboxamides as Validated MmpL3 Inhibitors

Recent research has identified pyrrole-2-carboxamide derivatives, which share the core scaffold with our topic compound, as potent MmpL3 inhibitors.[5] Structure-activity relationship (SAR) studies reveal that attaching phenyl groups with electron-withdrawing substituents, such as chlorine, to the pyrrole ring significantly improves anti-TB activity.[5] It is hypothesized that the pyrrole-2-carboxamide scaffold occupies a key pocket (S4) within the MmpL3 protein, while the chloro-substituted phenyl group occupies an adjacent pocket (S3).[5] Although this compound is a carboxylic acid and not a carboxamide, its core halogenated pyrrole structure makes MmpL3 a primary target for investigation. The carboxylic acid moiety could potentially engage in different, yet effective, interactions within the MmpL3 binding site.

Visualizing the MmpL3 Inhibition Pathway

Caption: Putative inhibition of the MmpL3 transporter by this compound.

Experimental Protocol: MmpL3 Inhibition Assay

This protocol describes a whole-cell metabolic labeling assay to determine the effect of the compound on mycolic acid biosynthesis, a direct downstream consequence of MmpL3 inhibition.

Objective: To quantify the inhibition of mycolic acid synthesis in a model mycobacterial species (M. smegmatis) upon treatment with this compound.

Methodology:

-

Culture Preparation: Grow M. smegmatis mc²155 cultures in Middlebrook 7H9 broth supplemented with ADC and Tween 80 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Compound Treatment: Aliquot the bacterial culture into separate tubes. Add this compound at a range of concentrations (e.g., 0.1x, 1x, 10x MIC). Include a no-drug (DMSO vehicle) control and a positive control inhibitor (e.g., a known MmpL3 inhibitor like NITD-304). Incubate for 4 hours at 37°C with shaking.

-

Metabolic Labeling: Add 1 µCi/mL of [¹⁴C]-acetic acid to each culture tube. The rationale here is that acetic acid is a fundamental precursor for fatty acid and mycolic acid synthesis; its incorporation serves as a direct measure of this pathway's activity.

-

Incubation: Continue incubation for another 6-8 hours at 37°C to allow for the incorporation of the radiolabel.

-

Lipid Extraction: Harvest the cells by centrifugation. Saponify the cell pellets using 25% tetrabutylammonium hydroxide (TBAH) overnight at 100°C. This step hydrolyzes the complex lipids.

-

Mycolic Acid Methylation: After cooling, acidify the samples with HCl. Extract the fatty acids/mycolic acids with dichloromethane. Derivatize the mycolic acids to their fatty acid methyl ester (FAME) and mycolic acid methyl ester (MAME) forms using iodomethane. This derivatization is critical for subsequent analysis by chromatography.

-

TLC Analysis: Spot the extracted MAMEs onto a silica TLC plate. Develop the plate using a mobile phase of hexane:ethyl acetate (95:5, v/v).

-

Detection and Quantification: Expose the TLC plate to a phosphor screen overnight. Analyze the screen using a phosphorimager. Quantify the radioactivity of the MAME spots. A reduction in the signal in the MAME bands relative to the FAME bands and the no-drug control indicates specific inhibition of mycolic acid synthesis.

Postulated Mechanism II: Inhibition of Proline Racemase in Parasites

The parent compound, pyrrole-2-carboxylic acid, is a known competitive inhibitor of proline racemase, an enzyme found in some pathogens like Trypanosoma cruzi (the causative agent of Chagas' disease) but absent in mammals.[4][6] This makes it an attractive and selective drug target.

The Role of Proline Racemase in Pathogen Survival

Proline racemase (PRAC) catalyzes the interconversion of L-proline and D-proline. D-proline is an essential component of specific proteins in Trypanosoma that are involved in host cell invasion and differentiation.[6] By inhibiting PRAC, the supply of D-proline is cut off, disrupting these critical processes and impairing the parasite's life cycle.

Pyrrole-2-carboxylic Acid as a Proline Analogue

The pyrrole-2-carboxylic acid molecule is a structural analogue of proline in its planar, transition-state conformation during the racemization reaction. This structural mimicry allows it to bind tightly to the active site of PRAC, acting as a competitive inhibitor. It is highly probable that this compound retains this inhibitory capability, with the C4-chloro group potentially forming additional interactions within the active site to enhance binding affinity.

Visualizing Proline Racemase Inhibition

Caption: Competitive inhibition of Proline Racemase (PRAC) by this compound.

Experimental Protocol: Proline Racemase Enzymatic Assay

This protocol outlines an in vitro assay to directly measure the inhibition of recombinant proline racemase.

Objective: To determine the IC₅₀ value of this compound against recombinant Trypanosoma cruzi proline racemase (TcPRAC).

Methodology:

-

Recombinant Enzyme: Express and purify recombinant TcPRAC protein using a standard bacterial expression system (e.g., E. coli BL21(DE3)).

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of test concentrations.

-

Assay Setup: In a 96-well plate, combine the reaction buffer, a fixed concentration of D-proline (the substrate, e.g., 50 mM), and the various concentrations of the inhibitor. A no-inhibitor control (DMSO vehicle) is essential to establish 100% enzyme activity.

-

Enzyme Initiation: Initiate the reaction by adding a fixed amount of purified TcPRAC enzyme to each well. Incubate at 37°C for a defined period (e.g., 30 minutes). The choice of D-proline as the starting substrate is strategic for the detection step.

-

Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

-

Detection of L-Proline: The amount of L-proline produced is quantified using a coupled enzymatic assay.

-

Add a detection mixture containing L-proline dehydrogenase, NAD⁺, and a colorimetric reagent like MTT.

-

L-proline dehydrogenase specifically oxidizes the newly formed L-proline, reducing NAD⁺ to NADH.

-

The NADH produced then reduces MTT to a formazan dye, which can be measured spectrophotometrically at ~570 nm.

-

-

Data Analysis: The absorbance is directly proportional to the amount of L-proline produced. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Summary of Putative Mechanisms and Future Directions

The structural characteristics of this compound strongly suggest it functions as a targeted enzyme inhibitor. The table below summarizes the most probable mechanisms of action.

| Putative Mechanism | Target Enzyme/Process | Organism Class | Basis for Hypothesis |

| Anti-mycobacterial | Mycobacterial Membrane Protein Large 3 (MmpL3) | Bacteria | Structural similarity to known pyrrole-2-carboxamide MmpL3 inhibitors; importance of halogenation for activity.[5] |

| Antiparasitic | Proline Racemase (PRAC) | Parasites (Trypanosoma) | Known activity of the parent pyrrole-2-carboxylic acid scaffold as a competitive inhibitor.[4][6] |

| General Antibacterial | DNA Gyrase | Bacteria | Documented activity for other halogenated pyrrole derivatives.[2] |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Eukaryotes | Known activity for other 3,4-disubstituted pyrrole derivatives.[7] |

Future Research: To definitively elucidate the mechanism of action, the following steps are recommended:

-

Broad-Spectrum Screening: Test the compound against a diverse panel of bacteria, fungi, and parasites to identify its spectrum of activity.

-

Direct Enzyme Inhibition Assays: Perform in vitro enzymatic assays against the hypothesized targets (MmpL3, PRAC, DNA gyrase, COX-2).

-

Resistant Mutant Generation: Generate resistant mutants in a susceptible organism and perform whole-genome sequencing to identify mutations in the target gene.

-

Structural Biology: Co-crystallize the compound with its purified target protein(s) to visualize the binding interactions at an atomic level, confirming the mechanism and guiding future lead optimization.

By pursuing these experimental avenues, the full therapeutic potential and precise molecular mechanism of this compound can be thoroughly understood.

References

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 4-Chloro-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Pyrrole Scaffold

4-Chloro-1H-pyrrole-2-carboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The pyrrole ring is a fundamental structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a chlorine atom at the 4-position of the pyrrole-2-carboxylic acid scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the design of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, reactivity, and diverse applications. As a senior application scientist, this guide aims to synthesize technical accuracy with field-proven insights to empower researchers in their endeavors.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process: the electrophilic chlorination of a pyrrole-2-carboxylate ester followed by hydrolysis of the ester group. A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS).

Synthesis Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Chlorination of Ethyl 1H-pyrrole-2-carboxylate

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize the formation of side products.

-

Addition of NCS: Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the cooled solution while stirring vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Completion and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-chloro-1H-pyrrole-2-carboxylate. Purification can be achieved by column chromatography on silica gel.

Part 2: Hydrolysis of Ethyl 4-chloro-1H-pyrrole-2-carboxylate

-

Dissolution and Hydrolysis: Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

-

Heating: Heat the reaction mixture to reflux and monitor the progress by TLC until the ester has been completely hydrolyzed.

-

Acidification and Precipitation: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl). The desired this compound will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Property | Value |

| CAS Number | 27746-03-8[1][2] |

| Molecular Formula | C₅H₄ClNO₂[1][2] |

| Molecular Weight | 145.54 g/mol [1][2] |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in methanol, DMSO, and DMF |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals for the two pyrrole protons and the N-H and carboxylic acid protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrrole ring and the carboxylic acid group.

-

FTIR (KBr, cm⁻¹): The infrared spectrum will show characteristic absorption bands for the N-H stretching, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-Cl stretching.

-

Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a molecular ion peak corresponding to the mass of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the electron-withdrawing chlorine and carboxylic acid substituents.

Reactivity Landscape

Caption: Key reaction sites of this compound.

-

Electrophilic Aromatic Substitution: Despite the presence of electron-withdrawing groups, the pyrrole ring can still undergo electrophilic aromatic substitution, although it will be less reactive than unsubstituted pyrrole. The position of substitution will be directed by the existing substituents.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are fundamental for incorporating this scaffold into larger molecules.

-

Reactions involving the C-Cl Bond: The chlorine atom is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for further functionalization.

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound make it a highly sought-after building block in several areas of research and development.

Role in Medicinal Chemistry

Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a chlorine atom can enhance these activities and improve the pharmacokinetic profile of a drug candidate.

-

Antibacterial Agents: Halogenated pyrrole derivatives have been investigated as potent inhibitors of bacterial enzymes, such as DNA gyrase. The 4-chloro substituent can contribute to enhanced binding affinity and improved efficacy.

-

Anticancer Agents: The pyrrole scaffold is present in several approved and investigational anticancer drugs. This compound can serve as a key intermediate in the synthesis of novel kinase inhibitors and other targeted therapies.

-

Antiviral Research: Certain pyrrole derivatives have shown promise as antiviral agents. The specific substitution pattern, including the presence of a chlorine atom, can be crucial for their mechanism of action.

Utility in Materials Science

The pyrrole ring is the fundamental repeating unit in polypyrrole, a well-known conducting polymer. The incorporation of functional groups, such as the chloro and carboxylic acid moieties, can be used to tune the electronic and physical properties of these materials for applications in:

-

Sensors: Functionalized polypyrroles can be designed to selectively interact with specific analytes, forming the basis of chemical and biological sensors.

-

Corrosion Inhibition: Polypyrrole coatings can provide effective protection against corrosion. The presence of the carboxylic acid group can improve adhesion to metal surfaces.

-

Energy Storage: Modified polypyrroles are being explored for their potential use in batteries and supercapacitors.

Conclusion and Future Outlook

This compound is a versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring careful control of reaction conditions, is achievable through established synthetic routes. The presence of the chlorine atom and the carboxylic acid group provides multiple avenues for further chemical modification, allowing for the creation of a diverse library of compounds with tailored properties. As our understanding of the structure-activity relationships of pyrrole derivatives continues to grow, we can expect to see the increasing use of this compound in the development of next-generation therapeutics and advanced materials.

References

An In-depth Technical Guide to the In Vitro Evaluation of 4-chloro-1H-pyrrole-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a chlorine atom at the 4-position of the pyrrole-2-carboxylic acid backbone is anticipated to significantly modulate its physicochemical properties and biological profile. This technical guide provides a comprehensive framework for the in vitro investigation of 4-chloro-1H-pyrrole-2-carboxylic acid, drawing upon established methodologies for analogous pyrrole derivatives. We will explore its potential as an antimicrobial and anticancer agent, and as an enzyme inhibitor. This document will detail the scientific rationale behind experimental designs, provide step-by-step protocols for key assays, and offer insights into data interpretation, thereby empowering researchers to unlock the therapeutic potential of this compound.

Introduction: The Significance of the Halogenated Pyrrole Moiety

Pyrrole derivatives are of immense interest in drug discovery due to their presence in numerous natural products and synthetic drugs.[2] The pyrrole ring serves as a versatile template for developing lead compounds with diverse pharmacophores.[2] Halogenation of the pyrrole ring is a well-established strategy for enhancing the biological activity of these compounds.[3][4] The introduction of chlorine, a lipophilic and electron-withdrawing group, can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets.[3] Specifically, chloro- and bromo-substitutions on the pyrrole ring have been correlated with potent antibacterial activity.[3]

Given the established bioactivity of pyrrole-2-carboxylic acid derivatives, the 4-chloro substituted analog represents a compelling candidate for in vitro screening against a panel of cancer cell lines and microbial pathogens. This guide will provide the foundational knowledge and detailed protocols to systematically evaluate its therapeutic promise.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the known biological activities of structurally related pyrrole derivatives, we can hypothesize several potential mechanisms of action for this compound.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Halogenated pyrroles have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3][5] A key target for some pyrrolamide derivatives is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[3] The inhibition of this enzyme leads to bacterial cell death.

Hypothesized Antibacterial Mechanism of Action

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to 4-chloro-1H-pyrrole-2-carboxylic Acid

For decades, the pyrrole ring, a fundamental five-membered aromatic heterocycle, has been a cornerstone in the design and synthesis of molecules with profound biological activities. Its presence in natural products and pharmaceuticals underscores its significance as a "privileged scaffold." Within this vast chemical space, the targeted introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide delves into the discovery, history, and synthetic evolution of a key halogenated derivative: 4-chloro-1H-pyrrole-2-carboxylic acid.

This technical guide provides an in-depth exploration of this compound, a molecule that has garnered increasing interest in the fields of medicinal chemistry and drug development. We will navigate through its historical context, detail its synthesis, and explore its known biological significance, offering researchers and scientists a comprehensive resource on this important chemical entity.

The Genesis of a Halogenated Pyrrole: Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of halogenated pyrroles. The introduction of a chlorine atom onto the pyrrole ring is a strategic chemical modification aimed at modulating the electronic and lipophilic character of the parent molecule, often leading to enhanced biological activity.

Recent research has highlighted the natural occurrence and antimicrobial properties of this compound. A notable 2022 study led to the isolation and identification of this compound from the marine bacterium Halobacillus marinus.[1] This discovery is significant as it positions the compound as a naturally occurring metabolite, suggesting an evolutionary rationale for its biological activity. The study confirmed the structure of the isolated compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

The historical synthesis of chlorinated pyrroles has largely relied on electrophilic substitution reactions. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles, including sources of "Cl+". Early methods for the chlorination of pyrroles often resulted in mixtures of products and were sometimes hampered by the instability of the pyrrole ring under harsh reaction conditions. The development of milder and more selective chlorinating agents, such as N-chlorosuccinimide (NCS), has been pivotal in the controlled synthesis of specific chlorinated pyrrole isomers.

The Art of Synthesis: Crafting this compound

The synthesis of this compound is not explicitly detailed in a single, foundational paper. However, drawing from established methodologies for the chlorination of pyrrole derivatives, a robust synthetic strategy can be elucidated. The most plausible and widely employed approach involves the direct electrophilic chlorination of a suitable pyrrole-2-carboxylate precursor, followed by hydrolysis of the ester to yield the desired carboxylic acid.

A key reference point is the synthesis of the closely related compound, 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, which is prepared by the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide.[2] This suggests a similar and effective pathway for the synthesis of the title compound.

Experimental Protocol: A Proposed Synthesis

The following protocol outlines a representative, step-by-step methodology for the laboratory-scale synthesis of this compound, based on established chemical principles for the chlorination of pyrrole-2-carboxylates.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This starting material can be synthesized via several established methods, including the reaction of pyrrole with ethyl chloroformate. A common procedure involves the acylation of pyrrole with trichloroacetyl chloride followed by reaction with sodium ethoxide.

Step 2: Electrophilic Chlorination of Ethyl 1H-pyrrole-2-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 1H-pyrrole-2-carboxylate in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Chlorination: Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution. The molar ratio of the pyrrole substrate to NCS should be carefully controlled to favor monochlorination.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the chlorinated product.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired ethyl 4-chloro-1H-pyrrole-2-carboxylate.

Step 3: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl 4-chloro-1H-pyrrole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide.

-

Heating: Heat the reaction mixture to reflux and stir until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification: After cooling to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a mineral acid (e.g., hydrochloric acid).

-

Isolation: The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Characterization

The introduction of a chlorine atom at the 4-position of the pyrrole ring significantly influences the molecule's physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₂ | [3] |

| Molecular Weight | 145.54 g/mol | [3] |

| CAS Number | 27746-03-8 | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrrole ring and the N-H and carboxylic acid protons. The chemical shifts and coupling patterns of the ring protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the chlorinated carbon of the pyrrole ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with the characteristic M and M+2 peaks in an approximate 3:1 ratio, would confirm the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the carboxylic acid, and C-Cl stretching vibrations.

Biological Significance and Applications in Drug Discovery

The true value of this compound lies in its potential as a building block in the synthesis of more complex, biologically active molecules. Halogenated pyrroles are integral components of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The aforementioned study on the antibacterial activity of this compound against Vibrio parahaemolyticus and Vibrio cholerae demonstrated its potential as an antimicrobial agent.[1] The minimum inhibitory concentration (MIC) values were reported to be 25 µg/ml for V. parahaemolyticus and 100 µg/ml for V. cholerae.[1][4][5][6][7] The study also suggested that the compound exerts its antibacterial effect by inducing the production of reactive oxygen species (ROS) within the bacterial cells.[4][5]

The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening. The chlorine substituent can participate in various cross-coupling reactions, further expanding the synthetic possibilities. The pyrrole-2-carboxamide scaffold, often featuring halogen substituents, is a key pharmacophore in the development of inhibitors for various biological targets, including bacterial enzymes.[8]

Diagram of the Role in Drug Discovery

Caption: Role of this compound in a drug discovery workflow.

Conclusion and Future Perspectives

This compound, while perhaps not having a storied history of a landmark discovery, has emerged as a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward, albeit not definitively documented, synthesis and its demonstrated biological activity make it an attractive starting point for the development of new therapeutic agents. The presence of both a reactive carboxylic acid handle and a modulating chloro substituent provides a rich platform for chemical exploration. As the quest for novel drugs continues, it is highly probable that the significance of this compound and its derivatives will only continue to grow, solidifying its place as a key player in the ever-expanding universe of heterocyclic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WO2010013222A1 - Pyrrole carboxylic acid derivatives as antibacterial agents - Google Patents [patents.google.com]

Methodological & Application

Strategic Functionalization of 4-chloro-1H-pyrrole-2-carboxylic acid: A Medicinal Chemistry Workhorse

An Application Guide for Researchers

Introduction: The halogen-substituted 1H-pyrrole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive marine natural products and synthetic anti-infective agents.[1] 4-chloro-1H-pyrrole-2-carboxylic acid, in particular, serves as a versatile and highly valuable starting material for the synthesis of complex molecules, especially in the development of novel antibacterial agents targeting bacterial topoisomerases like DNA gyrase B.[1][2] Its structure offers multiple reactive handles for diversification: the pyrrole nitrogen (N-1), the chloro-substituted carbon (C-4), and the carboxylic acid at C-2.

This application note provides a detailed guide for researchers and drug development professionals on the strategic functionalization of this key building block. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol choices, ensuring a robust and reproducible synthetic strategy. The protocols described herein are designed to be self-validating, offering clear guidance on reaction setup, execution, and product verification.

Core Functionalization Pathways